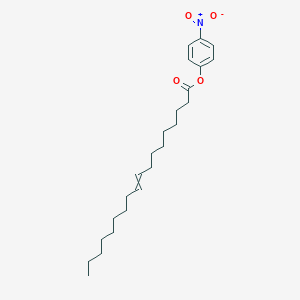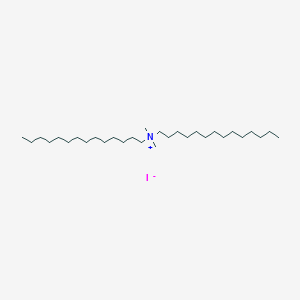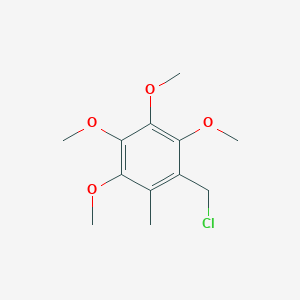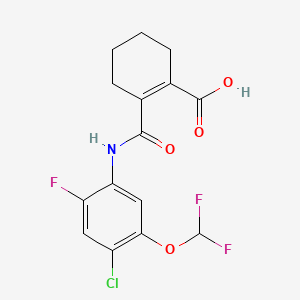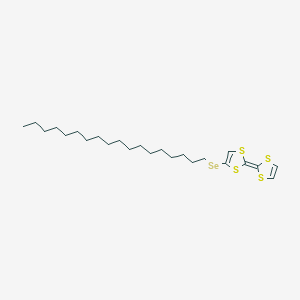![molecular formula C17H20OSi B14281951 Trimethyl[4-(1-phenylethenyl)phenoxy]silane CAS No. 127943-17-3](/img/structure/B14281951.png)
Trimethyl[4-(1-phenylethenyl)phenoxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[4-(1-phenylethenyl)phenoxy]silane is an organosilicon compound with the molecular formula C17H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a 1-phenylethenyl group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(1-phenylethenyl)phenoxy]silane typically involves the reaction of 4-(1-phenylethenyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
4-(1-phenylethenyl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
化学反応の分析
Types of Reactions
Trimethyl[4-(1-phenylethenyl)phenoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The 1-phenylethenyl group can be reduced to form ethyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted silanes
科学的研究の応用
Trimethyl[4-(1-phenylethenyl)phenoxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties .
作用機序
The mechanism of action of Trimethyl[4-(1-phenylethenyl)phenoxy]silane involves its ability to undergo various chemical transformations, which are facilitated by the presence of the trimethylsilyl and phenoxy groups. These groups enhance the compound’s reactivity and allow it to interact with different molecular targets. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
類似化合物との比較
Similar Compounds
Trimethyl(phenyl)silane: Contains a phenyl group instead of the 1-phenylethenyl group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of the 1-phenylethenyl group.
Trimethyl(phenoxy)silane: Contains a phenoxy group without the 1-phenylethenyl substitution.
Uniqueness
Trimethyl[4-(1-phenylethenyl)phenoxy]silane is unique due to the presence of both the trimethylsilyl and 1-phenylethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
特性
CAS番号 |
127943-17-3 |
|---|---|
分子式 |
C17H20OSi |
分子量 |
268.42 g/mol |
IUPAC名 |
trimethyl-[4-(1-phenylethenyl)phenoxy]silane |
InChI |
InChI=1S/C17H20OSi/c1-14(15-8-6-5-7-9-15)16-10-12-17(13-11-16)18-19(2,3)4/h5-13H,1H2,2-4H3 |
InChIキー |
SAQWQGHSGKJEMV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
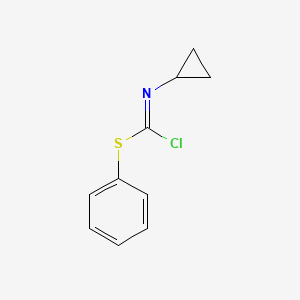
![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)



